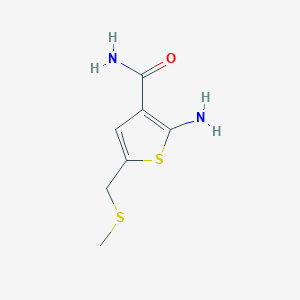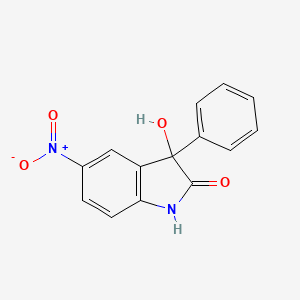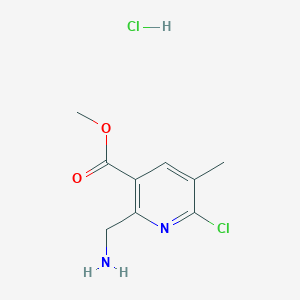![molecular formula C12H16N2 B11757781 6-Benzyl-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B11757781.png)
6-Benzyl-3,6-diazabicyclo[3.1.1]heptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Benzyl-3,6-diazabicyclo[3.1.1]heptane is a bicyclic compound that features a unique structure with two nitrogen atoms incorporated into a seven-membered ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-3,6-diazabicyclo[3.1.1]heptane typically involves a multi-step process starting from readily available starting materials. One concise synthesis route involves the protection of the nitrogen atoms followed by cyclization and deprotection steps . The reaction conditions often include the use of protecting groups such as benzyl or tert-butoxycarbonyl, and the cyclization step may require the use of strong bases or acids to facilitate ring closure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
化学反应分析
Types of Reactions
6-Benzyl-3,6-diazabicyclo[3.1.1]heptane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups using electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an amine or alcohol. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .
科学研究应用
6-Benzyl-3,6-diazabicyclo[3.1.1]heptane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential as a drug candidate due to its unique structural properties.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of 6-Benzyl-3,6-diazabicyclo[3.1.1]heptane involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
3,6-Diazabicyclo[3.1.1]heptane: A similar bicyclic compound without the benzyl group.
Piperazine: A simpler, non-bicyclic analog with similar pharmacokinetic properties.
Uniqueness
6-Benzyl-3,6-diazabicyclo[3.1.1]heptane is unique due to its benzyl substitution, which can influence its lipophilicity and binding affinity compared to other similar compounds. This uniqueness makes it a valuable scaffold in drug design and development .
属性
分子式 |
C12H16N2 |
|---|---|
分子量 |
188.27 g/mol |
IUPAC 名称 |
6-benzyl-3,6-diazabicyclo[3.1.1]heptane |
InChI |
InChI=1S/C12H16N2/c1-2-4-10(5-3-1)9-14-11-6-12(14)8-13-7-11/h1-5,11-13H,6-9H2 |
InChI 键 |
AZSUQFVNLCDVAW-UHFFFAOYSA-N |
规范 SMILES |
C1C2CNCC1N2CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(4-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11757712.png)
![(Z)-N-[6-amino-1-(pyridin-4-yl)hexylidene]hydroxylamine hydrochloride](/img/structure/B11757713.png)
![[Ethyl-(2-fluoro-benzyl)-amino]-acetic acid](/img/structure/B11757716.png)
![[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11757720.png)
![[(3,5-difluorophenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11757722.png)






![4,5-Dihydro-6H-cyclopenta[d]oxazol-6-one](/img/structure/B11757763.png)
![1H-pyrrolo[2,3-c]pyridine-3,4-diamine](/img/structure/B11757765.png)
